4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropyl-1,3,4-oxadiazole ring at the 4-position and a thiophene-3-carbonyl group at the 1-position. The 1,3,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(12-5-8-21-9-12)18-6-3-11(4-7-18)14-17-16-13(20-14)10-1-2-10/h5,8-11H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHNSGCSSJHJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary structural motifs:
- A piperidine core functionalized at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole ring.
- A thiophene-3-carbonyl group attached to the piperidine nitrogen.
Retrosynthetically, the molecule can be dissected into two intermediates:
- Intermediate A : 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
- Intermediate B : Thiophene-3-carbonyl chloride
The convergent synthesis involves coupling Intermediate A with Intermediate B via nucleophilic acyl substitution.
Synthesis of Intermediate A: 4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)Piperidine
Cyclopropane Carboxamidoxime Preparation
The 5-cyclopropyl substituent on the oxadiazole ring originates from cyclopropanecarboxamidoxime. This precursor is synthesized via:
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is constructed using a cyclization reaction between cyclopropanecarboxamidoxime and piperidine-4-carbonyl chloride:
Activation of Piperidine-4-Carboxylic Acid :
Cyclization :
- Cyclopropanecarboxamidoxime reacts with piperidine-4-carbonyl chloride in the presence of pyridine as a base.
- Mechanism : Nucleophilic attack by the amidoxime’s amino group on the carbonyl chloride, followed by dehydration to form the oxadiazole ring.
- Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes for Intermediate A
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates the cyclization step:
- Conditions : 150°C, 15 minutes, NH₄F/Al₂O₃ catalyst.
- Advantages : 85% yield, reduced solvent volume, and shorter reaction time.
Superbase-Mediated Cyclization
A one-pot method using NaOH/DMSO at room temperature:
Synthesis of Intermediate B: Thiophene-3-Carbonyl Chloride
Coupling of Intermediates A and B
Optimization and Challenges
Steric Hindrance Mitigation
The bulkiness of the 4-(1,3,4-oxadiazolyl) group on piperidine can impede acylation. Strategies include:
Analytical Data and Characterization
Spectroscopic Validation
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : Provides conformational flexibility and basicity.
- 1,3,4-Oxadiazole : Enhances stability and participates in dipole-dipole interactions.
- Cyclopropyl substituent : Imparts steric constraint and lipophilicity.
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1082899-74-8)
- Structural Difference : Replaces the cyclopropyl group with a bulkier isopropyl substituent and lacks the thiophene-3-carbonyl moiety.
- Impact: Increased steric bulk may reduce binding affinity in sterically sensitive targets. Lower molecular weight (estimated ~237.3 g/mol vs. target compound’s ~350–360 g/mol) due to absence of thiophene-carbonyl .
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic Acid
- Structural Difference : Features a 1,2,4-oxadiazole isomer and a polar iodo-benzoic acid group.
- Impact: 1,2,4-Oxadiazole’s different dipole orientation alters electronic properties. Carboxylic acid group increases aqueous solubility but may limit blood-brain barrier penetration .
Variations in the Piperidine Substituent
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine (CAS 1211737-73-3)
- Structural Difference : Replaces thiophene-3-carbonyl with a 2-fluorobenzenesulfonyl group.
- Impact :
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde (CAS 2138239-60-6)
- Structural Difference : Oxadiazole is attached to a thiophene-2-carbaldehyde instead of piperidine.
- Impact :
Physicochemical and Pharmacokinetic Trends
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted logP | Solubility (aq.) |
|---|---|---|---|---|
| Target Compound | ~354–360 | Thiophene-3-carbonyl, cyclopropyl | ~2.5 | Moderate |
| 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine | ~237.3 | Isopropyl | ~3.0 | Low |
| 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid | ~360.1 | Iodo-benzoic acid | ~1.8 | High |
| 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine | 351.4 | 2-Fluorobenzenesulfonyl | ~2.2 | Moderate |
Notes:
- The target compound’s thiophene-3-carbonyl group balances moderate lipophilicity and solubility, making it suitable for oral bioavailability.
- Sulfonyl and carboxylic acid derivatives exhibit higher polarity but may require formulation optimization for in vivo efficacy .
Biological Activity
The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the class of oxadiazole derivatives, characterized by the presence of a cyclopropyl group and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 312.38 g/mol. The structural features contribute to its unique reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The oxadiazole ring is known for its antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives of oxadiazoles have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could interact with various receptors, leading to altered signal transduction pathways that affect cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.
Anticancer Activity
A study conducted on derivatives of oxadiazole revealed that compounds with similar structural features showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported were below 20 µM for several analogs, indicating potent activity.
Antimicrobial Studies
Research indicated that the incorporation of the oxadiazole moiety enhances antimicrobial efficacy. For instance, compounds with this structure displayed minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50/MIC |
|---|---|---|---|
| Compound A | Oxadiazole + Thiophene | Anticancer | <20 µM |
| Compound B | Oxadiazole + Alkyl Group | Antimicrobial | 10–50 µg/mL |
| Compound C | Oxadiazole + Aromatic Ring | Neuroprotective | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
